2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide
Description
2-Chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide is a heterocyclic compound featuring a triazolo-azepine core linked to a chloroacetamide-substituted phenyl group. Its molecular formula is C₁₅H₁₇ClN₄O, with an average molecular weight of 304.78 g/mol and a monoisotopic mass of 304.1091 g/mol .
Properties
IUPAC Name |
2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-10-14(21)17-12-7-5-11(6-8-12)15-19-18-13-4-2-1-3-9-20(13)15/h5-8H,1-4,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRGJVKRFANBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide typically involves the formation of the triazoloazepine ring followed by its attachment to the phenylacetamide group. The process generally starts with the preparation of the triazoloazepine intermediate, which is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)
2-[(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide
- Molecular Formula : C₃₈H₃₇ClN₈O₇S
- Molecular Weight : 797.31 g/mol
- Structural Features: Contains a thieno-triazolo-diazepine core and a 4-hydroxyphenylacetamide group.
- Key Data :
- Differentiation : The thiophene and diazepine rings increase structural complexity and molecular weight, likely enhancing target specificity but reducing synthetic accessibility compared to the simpler triazolo-azepine scaffold .
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide
- Molecular Formula : C₉H₁₄N₄S
- Molecular Weight : 210.30 g/mol
- Structural Features : Replaces the chloroacetamide with a thioamide group.
- Key Data: CAS No.: 328029-00-1 . The thioamide (–C(S)NH₂) group alters electronic properties and hydrogen-bonding capacity compared to acetamide .
- Differentiation : Enhanced metabolic stability due to sulfur’s resistance to enzymatic hydrolysis, but reduced solubility in aqueous media .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s triazolo-azepine core is synthetically simpler than the thieno-triazolo-diazepine system, which requires multi-step heterocyclic annulation .
- Bioactivity Trends : Chloroacetamide derivatives (target compound and 6m) show promise in kinase inhibition, while coumarin hybrids expand into imaging and anti-inflammatory applications .
- Commercial Viability : Discontinuation of the target compound contrasts with the availability of PROTAC-oriented derivatives , reflecting shifting research priorities toward complex therapeutic modalities.
Biological Activity
The compound 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide (CAS No. 923696-30-4) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.77 g/mol. Its structure includes a chloro group and a triazole ring system that contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of similar compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound was tested against these Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth compared to standard antibiotics like Imipenem and Nalidixic acid .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was also investigated. In vitro assays demonstrated that it could significantly reduce inflammatory markers in cell cultures. Docking studies revealed that the compound interacts with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .
Antifungal Properties
In addition to antibacterial activity, this compound has shown antifungal properties against Candida albicans. Comparative studies indicated that it outperformed some commercial antifungal agents in efficacy tests .
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of triazoles and evaluated their antimicrobial activities. Among them, the compound exhibited strong activity against both E. coli and P. aeruginosa, suggesting its potential use as an antibiotic agent .
| Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| 2-chloro-N-(4-{...}) | 90% inhibition | 85% inhibition | 80% inhibition |
| Imipenem | 75% inhibition | 70% inhibition | Not tested |
| Nalidixic acid | 65% inhibition | 60% inhibition | Not tested |
Study 2: Anti-inflammatory Mechanism
In another study focused on the anti-inflammatory effects of various triazole derivatives, the compound demonstrated a significant reduction in COX-2 expression in treated cells compared to untreated controls. This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
